

Spectroscopic Analysis of Benzo[b]thiophen-2-ylmethanamine: A Technical Guide

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Compound of Interest

Compound Name:	Benzo[b]thiophen-2-ylmethanamine
Cat. No.:	B1267584

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Benzo[b]thiophen-2-ylmethanamine**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring this information.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **Benzo[b]thiophen-2-ylmethanamine**. These values are based on the analysis of related structures and predictive models.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	d	1H	H-7
~7.7-7.8	d	1H	H-4
~7.2-7.4	m	2H	H-5, H-6
~7.1	s	1H	H-3
~4.0	s	2H	-CH ₂ -
~1.8	br s	2H	-NH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~145	C-2
~140	C-7a
~139	C-3a
~124.5	C-4
~124	C-6
~123	C-5
~122	C-7
~121	C-3
~48	-CH ₂ -

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Medium, Broad	N-H stretch (amine)
3000-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aliphatic C-H stretch
1600-1650	Medium	N-H bend (amine)
1450-1550	Medium to Strong	Aromatic C=C stretch
~750	Strong	C-S stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
163	40	[M] ⁺ (Molecular Ion)
147	100	[M - NH ₂] ⁺
146	90	[M - NH ₃] ⁺
134	20	[C ₈ H ₆ S] ⁺ (Benzo[b]thiophene)
30	50	[CH ₂ NH ₂] ⁺ (Iminium ion)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **Benzo[b]thiophen-2-ylmethanamine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1]

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Instrumentation: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of Scans: 16-64 scans are typically sufficient.
 - Relaxation Delay: A delay of 1-2 seconds between pulses is used.
 - Pulse Width: A 30° pulse is commonly employed.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

2.1.2 ^{13}C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is required, typically 50-100 mg of **Benzo[b]thiophen-2-ylmethanamine** dissolved in 0.7 mL of deuterated solvent.[1]
- Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ^1H NMR.
- Acquisition Parameters:
 - Decoupling: Proton broadband decoupling is used to simplify the spectrum to singlets for each carbon.[2][3]
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ^{13}C .
 - Spectral Width: A spectral width of 0-220 ppm is typically used.[4]
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent peak is used for referencing (e.g., CDCl_3 at 77.16 ppm).[4]

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
- Compress the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method):
 - Dissolve the sample in a volatile solvent.
 - Deposit the solution onto a salt plate (e.g., NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.[5]
- Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is detected. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.
- Spectral Range: The mid-infrared region (4000-400 cm^{-1}) is scanned.

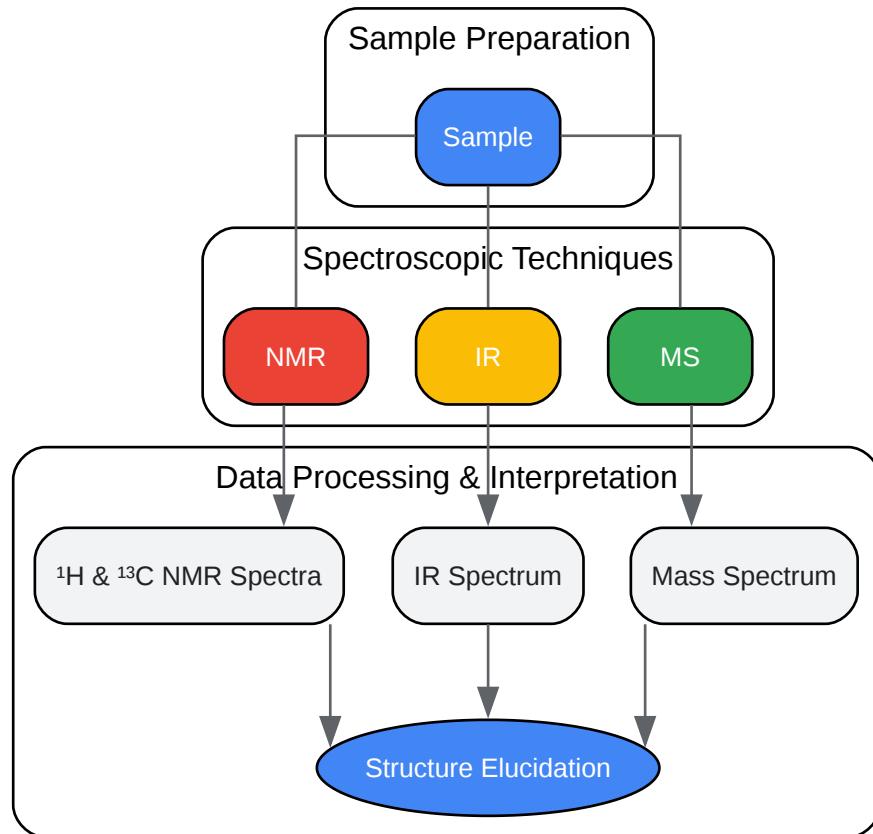
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[6]
- Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .[8]

Visualizations

Spectroscopic Analysis Workflow

Figure 1: General Workflow for Spectroscopic Analysis

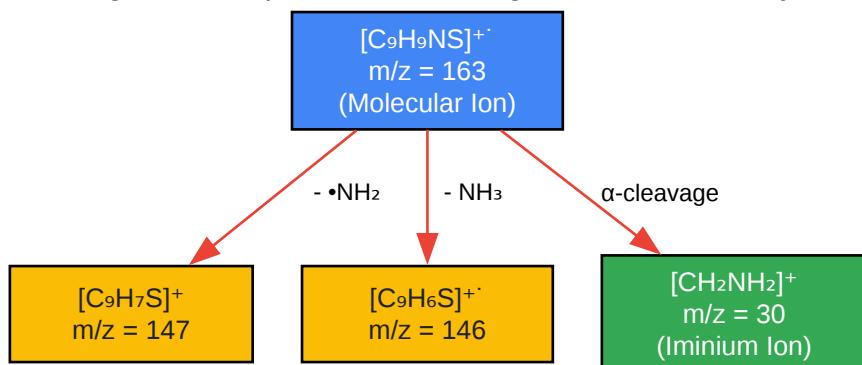


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Caption: General Workflow for Spectroscopic Analysis

Proposed Mass Spectrometry Fragmentation of Benzo[b]thiophen-2-ylmethanamine

Figure 2: Proposed EI-MS Fragmentation Pathway

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Caption: Proposed EI-MS Fragmentation Pathway

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